molecular formula C14H14N4O2S2 B4502005 N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4502005
M. Wt: 334.4 g/mol
InChI Key: RJZQUDVIEFUADB-UHFFFAOYSA-N
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Description

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This structure is characterized by:

  • Thiazole ring: A five-membered aromatic ring containing sulfur and nitrogen atoms.
  • Pyrimidine moiety: A six-membered aromatic ring with two nitrogen atoms, fused to the thiazole ring.
  • tert-butyl substituent: A bulky alkyl group attached to the thiazole ring, enhancing lipophilicity .

The compound’s molecular formula is C₁₆H₁₆N₄O₂S₂, with a molecular weight of 384.47 g/mol .

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-14(2,3)9-7-22-12(16-9)17-10(19)8-6-15-13-18(11(8)20)4-5-21-13/h4-7H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZQUDVIEFUADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves multiple steps. One common method includes the cyclization of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The industrial production methods also focus on minimizing waste and improving the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Molecular Formula

The molecular formula for this compound is C16H18N4O2S2C_{16}H_{18}N_4O_2S_2, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance:

  • Mechanism of Action : The thiazole and pyrimidine components may inhibit specific pathways involved in cancer cell proliferation.
  • Case Studies : Studies have shown that derivatives of thiazole-pyrimidine compounds can induce apoptosis in various cancer cell lines, suggesting potential for further development as anticancer agents.

Antimicrobial Properties

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has shown promise in antimicrobial applications:

  • Broad-Spectrum Activity : Similar compounds have demonstrated efficacy against a range of bacterial strains.
  • Research Findings : Studies indicate that modifications to the thiazole ring can enhance antimicrobial potency.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are under investigation:

  • Biological Assays : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The thiazolo[3,2-a]pyrimidine scaffold is a common motif in bioactive compounds. Below is a comparative analysis of structurally related derivatives:

Compound Name Structural Features Key Differences Biological Relevance References
N-ethyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide - Ethyl substituent on carboxamide
- 4-methylphenyl group on pyrimidine
Lacks tert-butyl group; simpler substituents Demonstrates moderate antimicrobial activity due to phenyl group’s aromatic interactions .
5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide - Isopropyl-pyrazole substituent
- Same thiazolo-pyrimidine core
Pyrazole moiety introduces additional hydrogen-bonding sites Enhanced kinase inhibition potential compared to simpler derivatives .
N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide - Indole substituent replacing tert-butyl-thiazole Indole’s planar structure enables π-π stacking with biomolecular targets Shows promise in anticancer research due to DNA intercalation potential .
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide - Pyridazine instead of pyrimidine
- Chlorophenyl group
Pyridazine’s electron-deficient ring alters reactivity Exhibits higher metabolic stability but reduced solubility .

Key Trends and Structure-Activity Relationships (SAR)

Ethyl or methyl substituents (e.g., in ) offer a balance between solubility and bioavailability.

Hydrogen-Bonding Capacity: Carboxamide groups are critical for interactions with biological targets (e.g., enzymes’ active sites) . Pyrazole or indole substituents introduce additional hydrogen-bond donors/acceptors, enhancing target affinity .

Aromatic Systems and Target Engagement :

  • Thiazolo-pyrimidine cores enable π-π stacking with aromatic residues in proteins .
  • Pyridazine analogues (e.g., ) may exhibit altered selectivity due to electronic differences.

Biological Activity

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, anticonvulsant, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure

The compound features a complex structure that includes thiazole and pyrimidine moieties. The presence of the tert-butyl group contributes to its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including this compound. The structure-activity relationship (SAR) indicates that modifications in the thiazole and pyrimidine rings significantly affect cytotoxicity.

Case Study: Antitumor Efficacy

A study evaluated various thiazole derivatives against different cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 1.98 µg/mL against HT29 colorectal cancer cells. This activity was attributed to the presence of electron-donating groups in the aromatic ring that enhance interaction with cellular targets .

CompoundCell LineIC50 (µg/mL)
N-(thiazole derivative)HT291.98
N-(another derivative)MCF72.50

Anticonvulsant Activity

Thiazole-containing compounds have been recognized for their anticonvulsant properties. The compound was tested in a model of seizure induction using pentylenetetrazol (PTZ), demonstrating significant protection against seizures.

Research Findings

In a controlled study, the compound showed a median effective dose (ED50) of 25 mg/kg in preventing PTZ-induced seizures, indicating strong anticonvulsant activity compared to standard treatments .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been explored. The compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Study Overview

In vitro assays revealed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus. This suggests that the compound could be developed further as an antibiotic agent .

The biological activities of this compound are thought to involve multiple mechanisms:

  • Anticancer : Induction of apoptosis through modulation of cellular signaling pathways.
  • Anticonvulsant : Enhancement of GABAergic transmission or inhibition of excitatory neurotransmission.
  • Antimicrobial : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Basic: What experimental methods are recommended for structural characterization of this compound?

Answer:
Structural elucidation requires a combination of techniques:

  • Single-crystal X-ray diffraction (SCXRD): Grow high-quality crystals via slow evaporation or diffusion methods. Use SHELXL for refinement to resolve the Z-configuration of the thiazole-ylidene group and fused ring system .
  • NMR spectroscopy: Employ 1H^1 \text{H}, 13C^13 \text{C}, and 2D techniques (e.g., COSY, HSQC) to assign protons and carbons, particularly focusing on the tert-butyl group and amide linkage .
  • Infrared (IR) spectroscopy: Identify carbonyl (C=O) and amide (N-H) stretches to confirm functional groups .

Basic: What are common synthetic routes for thiazolo[3,2-a]pyrimidine derivatives like this compound?

Answer:
Synthesis typically involves:

Core formation: Condensation of 2-aminothiazole derivatives with β-ketoesters or malonates to construct the thiazolo-pyrimidine ring .

Substituent introduction: Use nucleophilic substitution or Pd-catalyzed cross-coupling to attach the tert-butyl-thiazolylidene group .

Purification: Recrystallization from DMF/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Advanced: How can researchers optimize synthetic yields for this compound?

Answer:
Optimization strategies include:

  • Catalyst screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency .
  • Solvent effects: Compare polar aprotic solvents (DMF, DMSO) versus toluene for intermediate stability .
  • Design of Experiments (DOE): Use factorial designs to evaluate interactions between temperature, reaction time, and stoichiometry .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:
Address discrepancies via:

  • Comparative assays: Replicate studies under standardized conditions (e.g., cell lines, incubation times) .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying tert-butyl or carboxamide groups) to isolate contributing moieties .
  • Molecular docking: Validate target binding using software like AutoDock Vina to correlate computational predictions with experimental IC50_{50} values .

Advanced: What methodologies refine the crystal structure of this compound?

Answer:
For accurate refinement:

  • Data collection: Use a high-resolution diffractometer (Mo-Kα radiation) and integrate data with SAINT .
  • SHELXL parameters: Apply anisotropic displacement parameters for non-H atoms and constrain tert-butyl groups using AFIX commands .
  • Validation tools: Check with PLATON for missed symmetry or solvent-accessible voids .

Advanced: How can interaction mechanisms with biological targets be investigated?

Answer:
Mechanistic studies employ:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to receptors .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Cryo-EM/X-ray co-crystallography: Resolve binding conformations at atomic resolution .

Basic: What functional groups are critical for this compound’s reactivity?

Answer:
Key groups include:

  • Thiazolo[3,2-a]pyrimidine core: Governs π-π stacking and hydrogen bonding .
  • Carboxamide moiety: Participates in H-bonding with biological targets .
  • tert-Butyl-thiazolylidene group: Enhances lipophilicity and steric bulk, affecting solubility and target selectivity .

Advanced: What computational approaches model this compound’s bioactivity?

Answer:
Computational strategies involve:

  • Molecular docking: Use Glide or GOLD to predict binding poses in enzyme active sites .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100+ ns trajectories (AMBER/CHARMM force fields) .
  • QSAR modeling: Build regression models linking substituent descriptors (e.g., logP, molar refractivity) to activity .

Basic: How is purity assessed during synthesis?

Answer:
Purity validation methods:

  • HPLC: Use C18 columns (acetonitrile/water gradient) to detect impurities ≥0.1% .
  • TLC: Monitor reaction progress with silica plates (UV visualization) .
  • Melting point analysis: Compare observed values to literature standards (±2°C tolerance) .

Advanced: How can stability under physiological conditions be evaluated?

Answer:
Stability protocols include:

  • Accelerated degradation studies: Expose to pH 1–9 buffers (37°C) and analyze via LC-MS for hydrolysis products .
  • UV-Vis spectroscopy: Track absorbance changes (λ ~250–300 nm) to monitor degradation kinetics .
  • Forced oxidation: Use H2_2O2_2 or light exposure to identify susceptible functional groups (e.g., thiazole ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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